

# T-butyldimethylsilane molecular weight and formula

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## Compound of Interest

Compound Name: *T-butyldimethylsilane*

Cat. No.: *B1241148*

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## In-Depth Technical Guide: T-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and applications of **T-butyldimethylsilane**, a key reagent in modern organic synthesis.

### Core Properties of T-butyldimethylsilane

**T-butyldimethylsilane** is an organosilicon compound valued for its role in introducing the tert-butyldimethylsilyl (TBDMS or TBS) protecting group, which is widely used to mask the reactivity of hydroxyl groups.

Molecular Formula:  $C_6H_{16}Si$

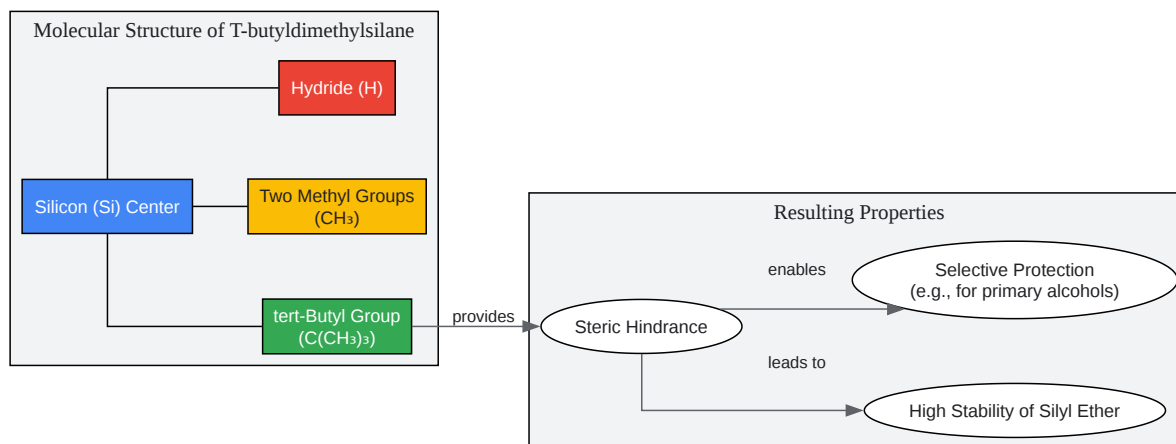
Molecular Weight: 116.28 g/mol [\[1\]](#)

The structural and physicochemical properties of **T-butyldimethylsilane** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>16</sub> Si
Linear Formula	(CH <sub>3</sub> ) <sub>3</sub> CSiH(CH <sub>3</sub> ) <sub>2</sub>
Molecular Weight	116.28 g/mol [1]
CAS Number	29681-57-0
Appearance	Colorless clear liquid[1]
Boiling Point	81-83 °C[2]
Density	0.701 g/mL at 25 °C
Refractive Index	n <sub>20</sub> /D 1.40[1]
Flash Point	-11 °C (12.2 °F) - closed cup

## Structure-Property Relationship

The unique properties of the T-butyldimethylsilyl group, particularly its stability, are a direct result of its molecular structure. The bulky tert-butyl group provides significant steric hindrance around the silicon atom, which shields the silicon-oxygen bond of the resulting silyl ether from nucleophilic or acidic attack. This steric protection is the primary reason for the TBDMS group's enhanced stability compared to smaller silyl groups like trimethylsilyl (TMS).



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Caption: Logical diagram illustrating how the structural components of **T-butyldimethylsilane** confer key chemical properties.

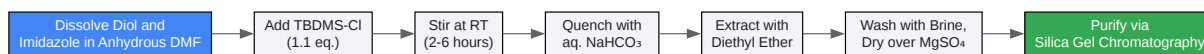
## Key Experimental Protocols

While **T-butyldimethylsilane** itself can be used in silylation reactions, the most common method for introducing the TBDMS protecting group involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) due to its higher reactivity. Below are representative protocols for the protection of an alcohol using TBDMS-Cl and its subsequent deprotection.

### Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl

This procedure details the selective protection of a primary hydroxyl group in the presence of a secondary one, a common challenge in multi-step synthesis.

Workflow Diagram:



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Caption: Experimental workflow for the selective TBDMS protection of a primary alcohol.

#### Methodology:

- To a solution of a diol containing both primary and secondary hydroxyl groups (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add imidazole (2.2 eq.).
- Stir the resulting solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.) portion-wise to the solution.
- Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
- Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution.
- Extract the aqueous mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.[3]

## Protocol 2: Deprotection of a TBDMS Ether using TBAF

The removal of the TBDMS group is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

**Methodology:**

- Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF).
- Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise to the stirred solution at room temperature.
- Monitor the reaction by TLC; deprotection is usually complete within 1-2 hours.
- Upon completion, quench the reaction with water and extract the mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[3]

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